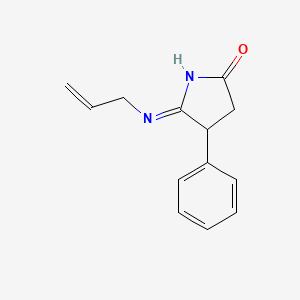
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-: is a heterocyclic organic compound that features a pyrrolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted amines with suitable carbonyl compounds, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as molecular iodine or ruthenium carbene complexes can be employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- 5-Phenyl-3,4-dihydro-2H-pyrrole
- 3,4-Dihydro-2H-pyran
- 2H-Pyran-2-one
Uniqueness: What sets 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents and industrial applications .
Properties
CAS No. |
61344-60-3 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-phenyl-5-prop-2-enyliminopyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-2-8-14-13-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15,16) |
InChI Key |
CAISWNGDRDJQQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=C1C(CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















